molecular formula C9H11B B3051104 1-Bromo-2,3,5-trimethylbenzene CAS No. 31053-99-3

1-Bromo-2,3,5-trimethylbenzene

Cat. No. B3051104
CAS RN: 31053-99-3
M. Wt: 199.09 g/mol
InChI Key: MYEVSXDYOWNOPS-UHFFFAOYSA-N
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Description

1-Bromo-2,3,5-trimethylbenzene, also known as 2-bromo-1,3,5-trimethylbenzene or bromomesitylene, is a chemical compound with the molecular formula C9H11Br . It has a molecular weight of 199.088 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3,5-trimethylbenzene consists of a benzene ring substituted with three methyl groups and one bromine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .


Physical And Chemical Properties Analysis

1-Bromo-2,3,5-trimethylbenzene is a colorless liquid . It has a melting point of -1°C, a boiling point of 225°C, and a refractive index of 1.5520 . It is insoluble in water but soluble in various organic solvents .

Scientific Research Applications

Ring Halogenation and Synthesis

  • 1-Bromo-2,3,5-trimethylbenzene is used in ring halogenation processes. For instance, it has been involved in the synthesis of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

Chiral Liquid Crystals

  • This compound plays a role in the synthesis of chiral liquid crystals. It's used in reactions with Grignard reagents to yield β-C-aryl glycosides, which serve as precursor compounds for chiral liquid crystals (Bertini et al., 2003).

Combustion Properties

  • 1-Bromo-2,3,5-trimethylbenzene is used in studies examining the combustion properties of trimethylbenzenes. This includes characterizing ignition delay, laminar burning velocities, and oxidative reactivity in various combustion environments (Diévart et al., 2013).

Ring Expansion Research

  • The compound is significant in ring expansion studies, such as in the treatment with alkyne molecules leading to products like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene (Agou et al., 2015).

Pharmaceutical and Dye Intermediates

  • It is utilized as an intermediate in the synthesis of medicinal agents, pharmaceutical products, organic dyes, and organic electroluminescent materials (Xuan et al., 2010).

Viscosity Studies

  • The compound is involved in viscosity studies of binary liquid mixtures, particularly in understanding the molecular interactions in these mixtures (Yadava & Yadav, 2008).

Catalytic Applications

  • It is used in in situ catalytic applications for CC bond formation in aqueous solutions, demonstrating its role in facilitating efficient chemical reactions (Türkmen et al., 2009).

Spectroscopy and Crystallography

  • The compound is significant in spectroscopic and crystallographic studies, helping in understanding the structural and physical properties of various chemical compounds (Münch et al., 2014).

Molecular Scaffolding

  • It serves as a scaffold in supramolecular chemistry, particularly in the organization of molecular-recognition elements (Wang & Hof, 2012).

Environmental Studies

  • In environmental research, this compound is studied for its biodegradability under different conditions, contributing to understanding the fate of chemical compounds in the environment (Fichtner et al., 2019).

Safety And Hazards

1-Bromo-2,3,5-trimethylbenzene is classified as hazardous. It may cause respiratory irritation, skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, using only in well-ventilated areas, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-bromo-2,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEVSXDYOWNOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953160
Record name 1-Bromo-2,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,5-trimethylbenzene

CAS RN

31053-99-3
Record name NSC154610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-2,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Mitchell, A Peschiulli, N Lefevre… - … A European Journal, 2012 - Wiley Online Library
Recent advances in synthetic methods for the direct α‐functionalization of saturated cyclic amines are described. Methods are categorized according to the in situ formed reactive …

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